7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid
Description
Properties
IUPAC Name |
7-prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(14)13-7-6-12(4-3-5-12)9(8-13)11(15)16/h2,9H,1,3-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUIBBSQMNMHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCC2)C(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemoenzymatic Synthesis Leveraging PLP-Dependent Enzymes
Route 2 (Adapted from Biosynthesis Studies):
- Substrate Preparation : 5-Alkyl-L-lysine derivatives are synthesized via aldol condensation.
- Enzymatic Cyclization : Pyridoxal 5'-phosphate (PLP)-dependent enzyme Fub7 catalyzes stereoselective C-C bond formation to generate the spirocyclic pipecolic acid scaffold.
- Oxidative Decarboxylation : FMN-dependent oxidase Fub9 oxidizes the intermediate to introduce the carboxylic acid moiety.
- Chemical Acylation : Acryloyl chloride is coupled to the free amine under Schotten-Baumann conditions.
Advantages :
- Enantiomeric excess >98% due to enzymatic stereocontrol.
- Avoids harsh reaction conditions, preserving acid-sensitive groups.
Optimization Challenges and Solutions
Stereochemical Control
Acryloyl Group Stability
Carboxylic Acid Installation
- Ester Hydrolysis : tert-Butyl or methyl esters are hydrolyzed using LiOH/THF/H2O (70–85% yield).
- Direct Oxidation : MnO2 or Jones oxidation of alcohol precursors is less favored due to overoxidation risks.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the prop-2-enoyl group to a different functional group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets. Research indicates that compounds with similar spirocyclic structures often exhibit significant biological activity, including anti-inflammatory and analgesic effects.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of spiro compounds were shown to inhibit specific enzymes involved in inflammatory pathways, suggesting that 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid could be a candidate for further investigation as an anti-inflammatory agent .
Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of other complex molecules, particularly in the development of new therapeutic agents. Its unique structure allows for the formation of various derivatives that can be tailored for specific biological activities.
Example:
A synthetic route involving this compound was utilized to create novel inhibitors targeting cancer cell proliferation pathways .
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific mechanical or chemical properties.
Data Table: Potential Applications in Material Science
| Application Area | Description |
|---|---|
| Polymers | Used as a monomer for polymerization |
| Coatings | Potential use in protective coatings |
| Composite Materials | Could enhance mechanical properties |
Mechanism of Action
The mechanism of action of 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, including spiro/bicyclic frameworks, heteroatoms (N, O), and carboxylic acid substituents.
Functional Group and Reactivity Analysis
- Enoyl Group (Target Compound): The prop-2-enoyl group in the target compound is electrophilic, enabling conjugation with nucleophiles (e.g., thiols or amines in biological systems). This contrasts with the ketone in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one, which is less reactive but serves as a hydrogen-bond acceptor .
- Carboxylic Acid : Present in all compared compounds, this group facilitates salt formation (e.g., hydrochloride in ) and improves aqueous solubility, critical for pharmacokinetics in drug candidates.
- Heteroatom Positioning: Replacing aza (N) with oxa (O) or thia (S) alters electronic properties.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit higher water solubility than free bases or acids. The target compound’s free carboxylic acid may require formulation as a salt for enhanced bioavailability.
- Crystallinity: Spirocyclic compounds like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one often meet pharmacopeial crystallinity standards (〈695〉), ensuring stability and reproducibility in drug manufacturing .
Biological Activity
7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing various research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to the class of spirocyclic compounds, characterized by a spiro junction between two cyclic systems. Its molecular formula is , with a molecular weight of approximately 273.33 g/mol. The structural uniqueness provides a basis for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as a modulator of specific receptors and enzymes. The following sections detail its activities:
1. GPR119 Agonism
A study highlighted the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives, including compounds that act as GPR119 agonists. Among these, certain derivatives demonstrated significant glucose-lowering effects in diabetic rat models, showcasing their potential in managing metabolic disorders such as diabetes mellitus .
2. Chemokine Receptor Modulation
The compound has been associated with the modulation of chemokine receptors CCR3 and CCR5, which are implicated in inflammatory responses and HIV infection. Compounds derived from 7-azaspiro[3.5]nonane structures have shown promise in inhibiting these receptors, suggesting therapeutic applications in HIV/AIDS and inflammatory diseases .
3. Fatty Acid Amide Hydrolase Inhibition
Recent findings indicate that derivatives of 7-azaspiro[3.5]nonane can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This inhibition may lead to enhanced analgesic effects, making these compounds candidates for pain management therapies .
Data Table: Biological Activities and Effects
| Activity | Effect | Model/Study |
|---|---|---|
| GPR119 Agonism | Glucose-lowering | Diabetic rats |
| CCR3/CCR5 Modulation | Anti-inflammatory | In vitro studies |
| FAAH Inhibition | Analgesic potential | Preclinical models |
Case Study 1: GPR119 Agonist Activity
In a controlled study involving Sprague-Dawley rats, a derivative of 7-prop-2-enoyl-7-azaspiro[3.5]nonane was administered to evaluate its pharmacokinetic profile and glucose-lowering effects. Results showed a significant reduction in blood glucose levels compared to controls, indicating its potential for therapeutic use in diabetes management .
Case Study 2: Chemokine Receptor Inhibition
Another study focused on the anti-inflammatory properties of spirocyclic compounds derived from 7-azaspiro[3.5]nonane. The results demonstrated effective inhibition of CCR3 and CCR5 receptors, suggesting applications in treating conditions related to chronic inflammation and viral infections .
Q & A
Q. Advanced
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to measure clearance rates .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
- Metabolite profiling : Employ high-resolution LC-QTOF-MS to identify phase I/II metabolites (e.g., glutathione adducts) .
How can researchers address challenges in enantiomeric purity during synthesis?
Q. Advanced
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers .
- Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization to control stereochemistry .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational models .
What are the implications of its material science applications in drug delivery?
Advanced
The compound’s rigid spirocyclic structure improves thermal stability (Tₘ > 200°C) and mechanical strength in polymer composites, making it suitable for:
- Nanoparticle coatings : Enhances drug-loading capacity via hydrogen bonding .
- Biodegradable scaffolds : Modulates degradation rates in pH-responsive hydrogels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
